molecular formula C12H15NO2 B1285241 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 25032-23-9

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B1285241
CAS RN: 25032-23-9
M. Wt: 205.25 g/mol
InChI Key: PSFYTQQKPKMRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of “8-Oxaspiro[4.5]decane-7,9-dione” has a molecular formula of C9H12O3, an average mass of 168.190 Da, and a monoisotopic mass of 168.078644 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Oxaspiro[4.5]decane-7,9-dione” include a molecular formula of C9H12O3, an average mass of 168.190 Da, and a monoisotopic mass of 168.078644 Da .

Scientific Research Applications

Pharmaceutical Synthesis

The spirocyclic structure of this compound is of great interest in pharmaceutical science due to its presence in bioactive natural and synthetic products. The gold-catalyzed cyclization of related malonic acid derivatives has been proposed as an efficient approach to synthesize compounds with similar structures, which could be of significant value in the development of new therapeutic agents .

Crystallography and Structural Analysis

Spiro derivatives, including those related to the compound , have been studied for their crystal structures. Understanding these structures is crucial for the development of new materials with specific optical or structural properties. For instance, the crystal structures of spiro derivatives can inform the design of new chemosensors or organic semiconductors .

Organic Light-Emitting Diodes (OLED)

Compounds with spirocyclic frameworks have been used in the development of blue-emitting materials for OLED applications. The unique optical properties of these compounds make them suitable for use in display technologies and lighting systems .

Chemosensors

The spirocyclic structure is also relevant in the design of chemosensors. These sensors can detect specific molecules or ions, making them useful in various fields, including environmental monitoring, medical diagnostics, and industrial process control .

Asymmetric Synthesis

The compound’s structure lends itself to asymmetric synthesis techniques, which are essential for creating compounds with specific chirality. Chirality is a key factor in the efficacy and safety of many pharmaceuticals, and the ability to control it during synthesis is highly valuable .

Radical Cyclization Reactions

The compound’s structure is conducive to radical cyclization reactions, which are a method for constructing complex molecules. These reactions are important in synthetic organic chemistry, providing a pathway to create diverse molecular architectures that can have various applications, including drug development .

Future Directions

The synthesis of spirotetramat, a related compound, has been optimized to improve the procedure by reducing the synthetic cost . This suggests that there may be ongoing research to improve the synthesis of related compounds, potentially including “8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione”.

properties

IUPAC Name

8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYTQQKPKMRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577008
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

CAS RN

25032-23-9
Record name 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25032-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.258.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.